6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide
Description
6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a chloro group at the 6-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further functionalized with a 3-(3,4-difluorophenoxy)-2-hydroxypropyl side chain. The fluorine atoms may enhance metabolic stability and binding affinity, while the hydroxypropyl group could improve solubility .
Properties
IUPAC Name |
6-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O3/c16-14-3-1-2-13(20-14)15(22)19-7-9(21)8-23-10-4-5-11(17)12(18)6-10/h1-6,9,21H,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNWREOUVKPDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NCC(COC2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(S)-6-Chloro-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide
This compound, disclosed in EP 4 219 465 A2 (2023), shares a similar chloro-carboxamide backbone but differs critically in its heterocyclic core and substituent groups (Table 1).
Structural Differences
- Core Heterocycle : The target compound features a pyridine ring, whereas the comparator uses a pyrimidine ring. Pyrimidine’s additional nitrogen atom may enhance hydrogen-bonding interactions with biological targets but reduce lipophilicity compared to pyridine.
- Substituent Groups: The target compound’s 3,4-difluorophenoxy group contrasts with the comparator’s 3,4-dihydroisoquinolinyl group.
- Stereochemistry : The comparator specifies an (S)-configuration at the hydroxypropyl chain, whereas stereochemical details are unspecified for the target compound. Enantiomeric purity could significantly influence pharmacokinetics .
Hypothetical Property Comparisons
Functional Implications
- Target Binding : The pyrimidine core in the comparator may engage in additional hydrogen bonding, favoring kinases with polar active sites. Conversely, the pyridine core in the target compound might better accommodate hydrophobic pockets.
- Pharmacokinetics: The comparator’s dihydroisoquinolinyl group could enhance blood-brain barrier penetration, making it more suitable for CNS targets. The target compound’s fluorine atoms may prolong half-life by resisting cytochrome P450-mediated oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
